REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH2:20][CH2:19][CH2:18][CH2:17][C:16]=3[C:21]([O-:23])=O)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1.[Pd]>[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]3[NH:14][C:15]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[C:21](=[O:23])[C:10]=3[CH:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
mixture
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl and ethyl esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-{4'-[(phenyl)amino]phenyl}aminocyclohexenecarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(C=C1)NC1=C(CCCC1)C(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux in a mechanically stirred flask with a steam-heated condenser
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled slightly
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for an additional 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The precipitate was washed with petroleum ether
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was dissolved in 150 ml of warm dimethylformamide (DMF)
|
Type
|
FILTRATION
|
Details
|
The DMF solution was filtered
|
Type
|
WASH
|
Details
|
was washed with an additional 75 ml of DMF
|
Type
|
ADDITION
|
Details
|
The combined DMF filtrates were diluted to 2 liters with water
|
Type
|
CUSTOM
|
Details
|
The product precipitated
|
Type
|
CUSTOM
|
Details
|
was collected on a funnel
|
Type
|
WASH
|
Details
|
was washed well with water
|
Type
|
CUSTOM
|
Details
|
Vacuum oven drying at 80° C. for 2 days
|
Duration
|
2 d
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=2C(C3=CC=CC=C3NC2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |